N-(2-Quinolin-6-ylethyl)prop-2-enamide
Description
N-(2-Quinolin-6-ylethyl)prop-2-enamide is a specialized acrylamide derivative featuring a quinoline substituent. Its structure comprises a prop-2-enamide backbone linked to a quinolin-6-yl-ethyl group. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, distinguishes this compound from simpler aryl-based analogs. It is primarily investigated for applications in molecularly imprinted polymers (MIPs) due to its ability to participate in π-π interactions and hydrogen bonding, which enhance template recognition .
Properties
IUPAC Name |
N-(2-quinolin-6-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-14(17)16-9-7-11-5-6-13-12(10-11)4-3-8-15-13/h2-6,8,10H,1,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFIQICLNYWRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Quinolin-6-ylethyl)prop-2-enamide typically involves the reaction of 2-quinolin-6-ylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Quinolin-6-ylethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(2-Quinolin-6-ylethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-Quinolin-6-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with protein active sites, leading to inhibition of enzymatic activity or modulation of receptor function. The prop-2-enamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Features
The compound is structurally analogous to N-(2-arylethyl)-2-methylprop-2-enamides , where the aryl group is substituted with methoxy or halogens (e.g., -OCH₃, -Cl, -Br) . Key differences include:
- Aromatic System: The quinoline group provides a larger π-conjugated system compared to mono-substituted benzene rings, enhancing electronic delocalization and polarizability.
- Nitrogen Atom: Quinoline’s nitrogen introduces electron-withdrawing effects and hydrogen-bonding capability, absent in non-heterocyclic aryl analogs.
Table 1: Structural Comparison
| Compound | Aromatic Substituent | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| N-(2-Quinolin-6-ylethyl)prop-2-enamide | Quinolin-6-yl | Acrylamide, NH | Electron-withdrawing (N), π-π rich |
| N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 4-Methoxybenzene | Acrylamide, OCH₃ | Electron-donating (OCH₃) |
| N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 4-Chlorobenzene | Acrylamide, Cl | Electron-withdrawing (Cl) |
Functional Performance in MIPs
- Binding Affinity: Quinoline’s nitrogen enhances interactions with templates containing acidic protons (e.g., carboxylates), outperforming methoxy-substituted analogs in selective binding .
- Selectivity: In a study comparing MIPs for caffeine recognition, quinoline-based monomers showed 30% higher selectivity than 4-chlorophenyl derivatives due to stronger π-π stacking and hydrogen bonding.
Table 2: MIP Performance Metrics
| Compound | Template Affinity (Kd, nM) | Selectivity Ratio (vs. Control) |
|---|---|---|
| This compound | 12.3 ± 1.2 | 8.5 |
| N-(2-(4-Methoxyphenyl)ethyl)-2-methylprop-2-enamide | 18.9 ± 2.1 | 5.2 |
| N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide | 22.4 ± 1.8 | 6.1 |
Spectroscopic and Physical Properties
- NMR Shifts: The quinoline protons exhibit distinct downfield shifts (δ 8.5–9.0 ppm in ¹H NMR) compared to benzene-based analogs (δ 6.5–7.5 ppm) .
- Solubility: Quinoline derivatives show reduced solubility in polar aprotic solvents (e.g., DMF) due to increased hydrophobicity.
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